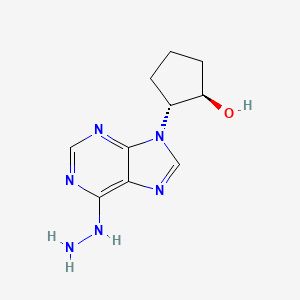

Trans-2-(6-hydrazinyl-9H-purin-9-yl)cyclopentanol

Description

Trans-2-(6-hydrazinyl-9H-purin-9-yl)cyclopentanol is a purine derivative featuring a cyclopentanol moiety substituted at the 2-position and a hydrazinyl group at the 6-position of the purine ring. This compound is of interest due to its structural similarity to bioactive purine analogs, which often exhibit pharmacological properties such as anti-inflammatory or antiviral activity .

Properties

CAS No. |

6265-98-1 |

|---|---|

Molecular Formula |

C10H14N6O |

Molecular Weight |

234.26 g/mol |

IUPAC Name |

(1R,2R)-2-(6-hydrazinylpurin-9-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C10H14N6O/c11-15-9-8-10(13-4-12-9)16(5-14-8)6-2-1-3-7(6)17/h4-7,17H,1-3,11H2,(H,12,13,15)/t6-,7-/m1/s1 |

InChI Key |

CBAKRDAAEDNCQQ-RNFRBKRXSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)N2C=NC3=C(N=CN=C32)NN |

Canonical SMILES |

C1CC(C(C1)O)N2C=NC3=C(N=CN=C32)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-(6-hydrazinyl-9H-purin-9-yl)cyclopentanol typically involves the following steps:

Formation of the Purine Ring System: The purine ring system can be synthesized through a series of condensation reactions involving appropriate precursors such as formamide and cyanamide.

Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced through the reaction of the purine intermediate with hydrazine hydrate under controlled conditions.

Cyclopentanol Moiety Addition: The final step involves the addition of the cyclopentanol moiety to the purine-hydrazine intermediate, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(6-hydrazinyl-9H-purin-9-yl)cyclopentanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The hydrazinyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of alkylated or acylated purine derivatives.

Scientific Research Applications

Chemistry

Trans-2-(6-hydrazinyl-9H-purin-9-yl)cyclopentanol serves as a building block in synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound is investigated as a biochemical probe for studying enzyme mechanisms and protein interactions. Its hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.

Medicine

This compound shows promise for therapeutic applications, particularly in antiviral and anticancer research. Studies have indicated that it may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.

Industry

In industrial applications, this compound is utilized in developing novel materials and as a precursor for synthesizing pharmaceuticals and agrochemicals.

Case Studies

- Anticancer Activity : A study explored the compound's effect on cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.

- Enzyme Inhibition : Research focused on the interaction between the compound and specific enzymes revealed that it could act as an effective inhibitor, providing insights into its potential therapeutic uses.

- Molecular Docking Studies : In silico studies have shown favorable binding interactions between this compound and target proteins associated with various diseases, supporting its role as a lead compound for drug development.

Mechanism of Action

The mechanism of action of Trans-2-(6-hydrazinyl-9H-purin-9-yl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The purine ring system can interact with nucleic acids, potentially affecting DNA and RNA synthesis and function.

Comparison with Similar Compounds

Structural Analogues

The following compounds are structurally related to Trans-2-(6-hydrazinyl-9H-purin-9-yl)cyclopentanol:

Functional Group Impact

- Hydrazinyl vs. Amino Group: The hydrazinyl (-NH-NH₂) group in the target compound increases polarity compared to the amino (-NH₂) group in its analogue. This may enhance water solubility but could also introduce oxidative instability, as hydrazine derivatives are prone to degradation . In contrast, the amino-substituted compound forms stable acid-addition salts, improving pharmaceutical formulation .

Physicochemical Properties

- Solubility: Cyclopentanol derivatives exhibit moderate solubility in polar solvents. Evidence suggests cyclopentanol enhances solubilization of hydrophobic compounds via cyclodextrin interactions, a property that may extend to this compound . However, aggregation issues observed in cyclopentanol-cyclodextrin systems could complicate formulation .

- Stability: Hydrazinyl derivatives are susceptible to oxidation, necessitating stabilization through salt formation or encapsulation. The amino analogue’s hydrochloride salt demonstrates higher stability, a benchmark for optimizing the hydrazinyl variant .

Biological Activity

Trans-2-(6-hydrazinyl-9H-purin-9-yl)cyclopentanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H15N5O

- Molecular Weight : 233.27 g/mol

- IUPAC Name : this compound

This compound is believed to exhibit its biological activity through interaction with various biological pathways, particularly those involving nucleic acids and protein kinases. Its structure suggests potential interactions with purine metabolism and signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit certain kinases involved in signal transduction, which can affect cellular responses to growth factors and cytokines.

- Antioxidant Properties : Preliminary studies indicate that the compound may exhibit antioxidant activity, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence suggesting that this compound could modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Research has shown that compounds similar to this compound can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antiviral Activity

Some studies indicate that purine derivatives have antiviral properties, potentially making this compound a candidate for further investigation against viral pathogens.

Case Studies

-

Study on Anticancer Effects :

- A study evaluated the effects of purine derivatives on human cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.

-

Inflammation Model :

- In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.